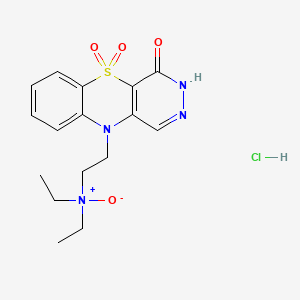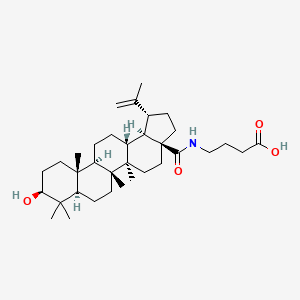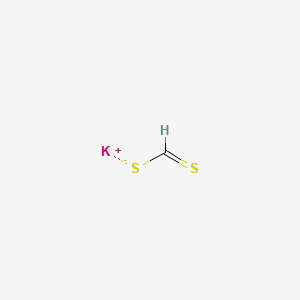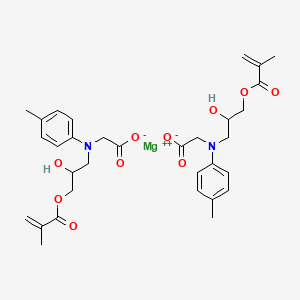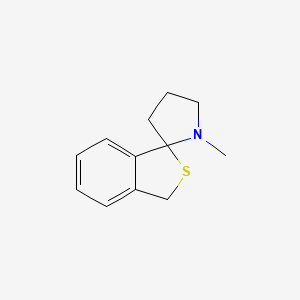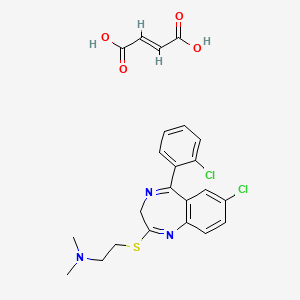
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(410)heptyl)- is an organic compound with the molecular formula C13H19N It is characterized by a bicyclic structure with a nitrile group attached to a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- typically involves the reaction of azidocaranols with mono-substituted acetylenes through azide-alkyne cycloaddition reactions. For instance, the reaction of azide with methyl propiolate catalyzed by CuI–DIPEA–AcOH yields the desired product . The reaction conditions often include the use of copper(I) iodide (CuI) as a catalyst, along with diisopropylethylamine (DIPEA) and acetic acid (AcOH) as co-catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of click chemistry, particularly azide-alkyne cycloaddition, are likely employed on a larger scale to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The bicyclic structure also contributes to its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: Similar in structure but lacks the nitrile group.
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
2-Propenenitrile, 3-(3,7,7-trimethylbicyclo(4.1.0)heptyl)- is unique due to its combination of a nitrile group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
72214-40-5 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(E)-3-(3,7,7-trimethyl-1-bicyclo[4.1.0]heptanyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-5-6-11-12(2,3)13(11,9-10)7-4-8-14/h4,7,10-11H,5-6,9H2,1-3H3/b7-4+ |
Clave InChI |
ZKOZRKAKTFRKJP-QPJJXVBHSA-N |
SMILES isomérico |
CC1CCC2C(C2(C1)/C=C/C#N)(C)C |
SMILES canónico |
CC1CCC2C(C2(C1)C=CC#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



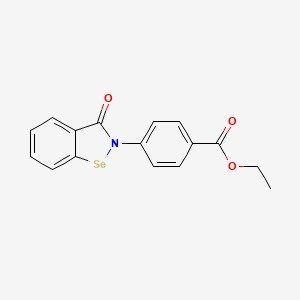
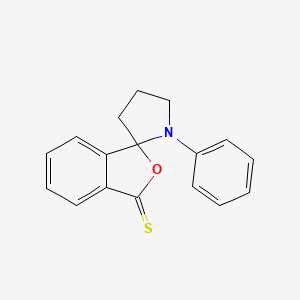
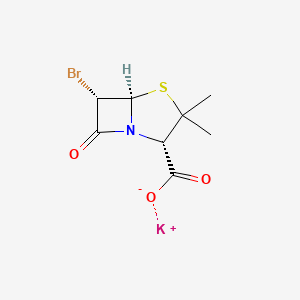


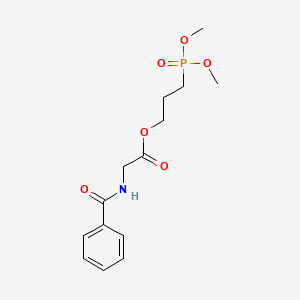
![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
